molecular formula C28H25NO3 B14154262 1-Oxo-1-phenylbutan-2-yl 2-(4-ethylphenyl)quinoline-4-carboxylate CAS No. 355433-19-1

1-Oxo-1-phenylbutan-2-yl 2-(4-ethylphenyl)quinoline-4-carboxylate

Cat. No.: B14154262
CAS No.: 355433-19-1
M. Wt: 423.5 g/mol
InChI Key: ORGBFCZUGBGVTE-UHFFFAOYSA-N
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Description

1-Oxo-1-phenylbutan-2-yl 2-(4-ethylphenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-Oxo-1-phenylbutan-2-yl 2-(4-ethylphenyl)quinoline-4-carboxylate involves several steps. One common method includes the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . The process typically involves:

    Step 1: Formation of the quinoline core through cyclization reactions.

    Step 2: Introduction of the phenylbutan-2-yl group via Friedel-Crafts acylation.

    Step 3: Esterification to attach the 4-ethylphenyl group to the quinoline carboxylate.

Industrial production methods often employ green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis and solvent-free reactions are gaining popularity .

Chemical Reactions Analysis

1-Oxo-1-phenylbutan-2-yl 2-(4-ethylphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Oxo-1-phenylbutan-2-yl 2-(4-ethylphenyl)quinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxo-1-phenylbutan-2-yl 2-(4-ethylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The pathways involved often include signal transduction cascades that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Compared to other quinoline derivatives, 1-Oxo-1-phenylbutan-2-yl 2-(4-ethylphenyl)quinoline-4-carboxylate stands out due to its unique structural features and enhanced biological activity. Similar compounds include:

Properties

CAS No.

355433-19-1

Molecular Formula

C28H25NO3

Molecular Weight

423.5 g/mol

IUPAC Name

(1-oxo-1-phenylbutan-2-yl) 2-(4-ethylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C28H25NO3/c1-3-19-14-16-20(17-15-19)25-18-23(22-12-8-9-13-24(22)29-25)28(31)32-26(4-2)27(30)21-10-6-5-7-11-21/h5-18,26H,3-4H2,1-2H3

InChI Key

ORGBFCZUGBGVTE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC(CC)C(=O)C4=CC=CC=C4

Origin of Product

United States

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